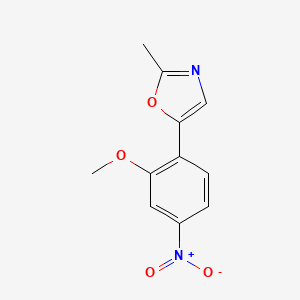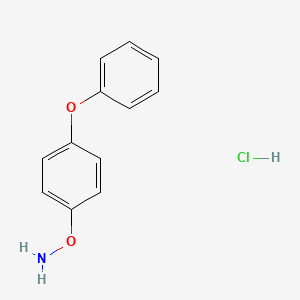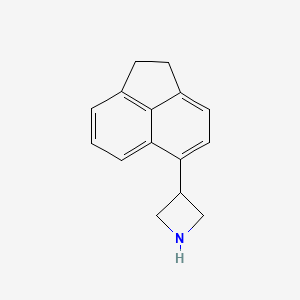
3-(1,2-Dihydro-5-acenaphthylenyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD17480803 is a chemical compound with unique properties that have garnered interest in various scientific fields. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of MFCD17480803 involves several synthetic routes. One common method includes the use of triazolo ring compounds, which are then converted into methanesulfonate crystal forms . The reaction conditions typically involve controlled temperatures and the use of specific solvents to ensure the purity and stability of the final product.
Industrial Production Methods
For industrial-scale production, the preparation method is designed to be simple and easy to implement. This involves large-scale reactions under controlled conditions to produce the methanesulfonate crystal form of MFCD17480803 with good solubility and stability .
Análisis De Reacciones Químicas
Types of Reactions
MFCD17480803 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions for these reactions typically involve specific temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may produce oxidized derivatives, while substitution reactions can introduce new functional groups into the compound.
Aplicaciones Científicas De Investigación
MFCD17480803 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: The compound is used in biological assays to understand its effects on cellular processes and pathways.
Medicine: MFCD17480803 is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.
Industry: The compound’s stability and reactivity make it useful in industrial processes, including the production of pharmaceuticals and other chemicals
Mecanismo De Acción
The mechanism of action of MFCD17480803 involves its interaction with specific molecular targets and pathways. The compound binds to particular enzymes or receptors, altering their activity and leading to various biological effects. This interaction can modulate cellular processes, making it a potential candidate for therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to MFCD17480803 include other triazolo ring compounds and methanesulfonate derivatives. These compounds share structural similarities and may exhibit comparable reactivity and stability.
Uniqueness
What sets MFCD17480803 apart from its similar compounds is its unique combination of stability and reactivity, making it particularly valuable for specific applications in research and industry. Its ability to undergo various chemical reactions while maintaining stability under different conditions highlights its versatility .
Propiedades
Fórmula molecular |
C15H15N |
|---|---|
Peso molecular |
209.29 g/mol |
Nombre IUPAC |
3-(1,2-dihydroacenaphthylen-5-yl)azetidine |
InChI |
InChI=1S/C15H15N/c1-2-10-4-5-11-6-7-13(12-8-16-9-12)14(3-1)15(10)11/h1-3,6-7,12,16H,4-5,8-9H2 |
Clave InChI |
BXPLBYAWJROSPE-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=C(C3=CC=CC1=C23)C4CNC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-4-[2-fluoro-4-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13702374.png)
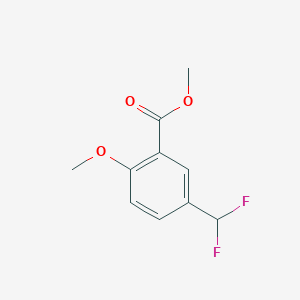
![(S)-3-[4-(Benzyloxy)phenyl]-2-(Boc-amino)-N,N-diethylpropanamide](/img/structure/B13702384.png)
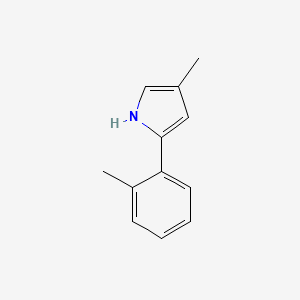
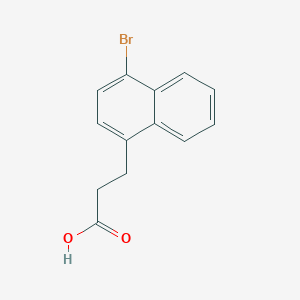
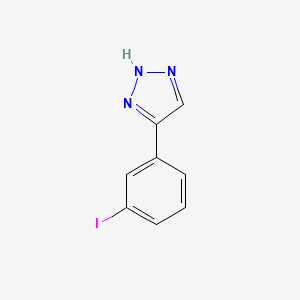
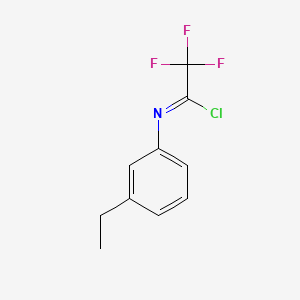
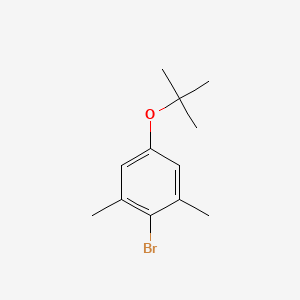
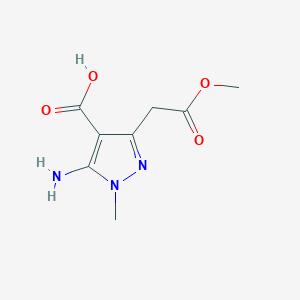
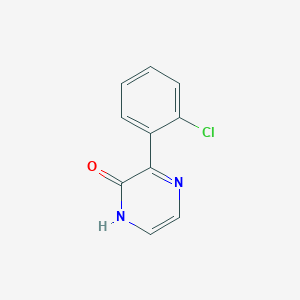
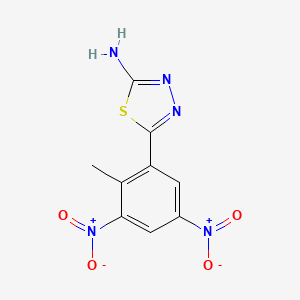
![6-[4-(2-Methoxyethyl)-1-piperazinyl]pyridine-3-boronic Acid Pinacol Ester](/img/structure/B13702453.png)
